MeTC7

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

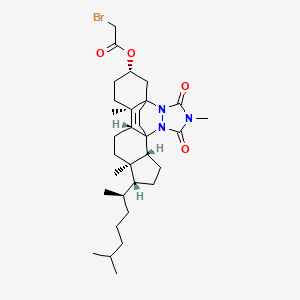

分子式 |

C32H48BrN3O4 |

|---|---|

分子量 |

618.6 g/mol |

IUPAC 名称 |

[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate |

InChI |

InChI=1S/C32H48BrN3O4/c1-20(2)8-7-9-21(3)23-10-11-24-29(23,4)14-13-25-30(5)15-12-22(40-26(37)19-33)18-31(30)16-17-32(24,25)36-28(39)34(6)27(38)35(31)36/h16-17,20-25H,7-15,18-19H2,1-6H3/t21-,22+,23-,24-,25-,29-,30-,31?,32?/m1/s1 |

InChI 键 |

LBFDLJSQMPCWKK-YMNKQYQVSA-N |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C24C=CC5([C@@]3(CC[C@@H](C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |

产品来源 |

United States |

Foundational & Exploratory

MeTC7: A Deep Dive into its Mechanism of Action as a Novel Vitamin D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeTC7 has emerged as a novel and selective antagonist of the Vitamin D Receptor (VDR), a nuclear receptor frequently overexpressed in various malignancies and associated with poor prognosis.[1][2] This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and anti-tumor activities. Synthesized from 7-dehydrocholesterol, this compound demonstrates potent and selective VDR inhibition, leading to the suppression of cancer cell viability and the reduction of tumor growth in preclinical models of ovarian cancer, neuroblastoma, medulloblastoma, and pancreatic cancer.[1] Its mechanism involves covalent binding to the VDR ligand-binding pocket, disruption of key protein-protein interactions, and modulation of critical oncogenic pathways, including those involving RXRα, Importin-4, MYCN, and the immune checkpoint ligand PD-L1.[1][3][4]

Core Mechanism: Selective VDR Antagonism

This compound functions as a direct antagonist of the Vitamin D Receptor. Unlike the endogenous VDR agonist calcitriol (B1668218), this compound inhibits VDR activity. This has been demonstrated through various biophysical and cell-based assays.

Direct Binding and Inhibition

Structural mass spectrometry and biophysical methods have revealed that this compound covalently binds to the canonical ligand-binding pocket of the VDR.[4] This binding event is crucial for its antagonistic effects. Hydrogen-deuterium exchange mass spectrometry has further shown that the binding of this compound prevents the optimal folding of the C-terminal region of the VDR and affects helix H10, which is a part of the dimerization interface.[4] This structural alteration likely underlies its inhibitory action.

In a fluorescence polarization (FP) assay, this compound demonstrated potent VDR inhibition with an IC50 value of 2.9 ± 0.1 μM.[1][5] Importantly, the same assay showed that this compound is devoid of any VDR agonistic activity.[1] Furthermore, in a cell-based transactivation assay, this compound was shown to inhibit VDR transactivation.[1]

Selectivity Profile

The selectivity of this compound for VDR over other nuclear receptors is a key characteristic. Studies have confirmed its selectivity against Retinoid X receptor alpha (RXRα) and Peroxisome proliferator-activated receptor-gamma (PPAR-γ), highlighting its specific action on the VDR signaling pathway.[1][2]

Downstream Signaling Pathways Modulated by this compound

The antagonistic action of this compound on VDR initiates a cascade of downstream effects, impacting several key signaling nodes crucial for cancer cell proliferation and survival.

Disruption of the VDR-RXRα Axis

A pivotal aspect of VDR signaling is its heterodimerization with RXRα. This compound treatment has been shown to reduce the expression of RXRα.[1][2] Since this compound does not directly inhibit RXRα, it is hypothesized that the RXRα released after VDR inhibition is subsequently degraded.[1][6] The downregulation of RXRα is therapeutically significant as its expression is correlated with poor prognosis in several cancers, including ovarian cancer.[1]

Inhibition of Importin-4

This compound treatment also leads to a decrease in the expression of Importin-4, another critical component of the VDR signaling pathway.[1][2]

A diagram illustrating the proposed mechanism of this compound in disrupting VDR signaling is presented below:

Downregulation of MYCN

In the context of neuroblastoma, a cancer often driven by the MYCN oncogene, this compound has been shown to reduce MYCN expression.[1] This effect is significant as MYCN overexpression is a predictor of poor survival in neuroblastoma and other malignancies.[1] By targeting VDR, this compound can control MYCN-driven tumor growth.[1]

Inhibition of the PD-L1 Immune Checkpoint

Recent studies have unveiled a novel aspect of this compound's mechanism of action: its ability to inhibit the expression of Programmed death-ligand 1 (PD-L1).[3][4][7] VDR has been identified as a transcriptional regulator of PD-L1.[3][8] this compound, as a VDR antagonist, reduces PD-L1 expression on various cancer cells, including those of the lung, ovaries, breast, and pancreas, as well as on macrophages.[3] This inhibition of PD-L1 can potentially reverse tumor-induced immune suppression and enhance anti-tumor immunity. In a murine colon cancer model, this compound decreased PD-L1 surface expression and increased the infiltration of CD8+ T-cells into the tumor.[3]

The signaling pathway from VDR to PD-L1 expression is thought to be mediated by STAT3. The VDR antagonist Stattic, a STAT3 phosphorylation inhibitor, was shown to block calcitriol-induced PD-L1 upregulation.[3]

A diagram illustrating the VDR-mediated regulation of PD-L1 and its inhibition by this compound is presented below:

Anti-Tumor Activities

The molecular mechanisms of this compound translate into potent anti-tumor effects across a range of cancer types.

Inhibition of Cancer Cell Viability

This compound has been shown to inhibit the viability of a panel of ovarian cancer cell lines (SKOV-3, OVCAR-3, OVCAR-8, IGROV-1, CAOV-3, and 2008) in a dose-dependent manner.[1] Similarly, it suppresses the viability of neuroblastoma cell lines (Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, and SH-SY5Y).[1]

Induction of Apoptosis

In the 2008 ovarian cancer cell line, treatment with this compound resulted in the cleavage of PARP1, a hallmark of apoptosis.[1][5]

Reduction of Tumor Growth in Vivo

In preclinical xenograft models, this compound treatment slowed the growth of tumors derived from ovarian cancer, medulloblastoma, and pancreatic cancer cells.[1] Furthermore, it reduced the growth of spontaneous transgenic TH-MYCN neuroblastoma, a model that closely mimics human neuroblastoma.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line/System | IC50 | Reference |

| Fluorescence Polarization | VDR | VDR-LBD, SRC2-3 Alexa Fluor 647 | 2.9 ± 0.1 μM | [1] |

| Cell-Based Transactivation | VDR | - | 20.8 + 8.3 μM | [1] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| Ovarian Cancer Xenograft (ES2) | - | Slowed tumor growth | [1] |

| Neuroblastoma Xenograft (SHSY5Y, Be2C) | 10 mg/kg, i.p. | Reduced tumor growth | [9] |

| Transgenic Neuroblastoma (TH-MYCN) | 10 mg/kg, i.p. | Reduced tumor growth | [1] |

Key Experimental Protocols

Fluorescence Polarization (FP) Assay for VDR Inhibition

-

Principle: This assay measures the change in polarization of fluorescently labeled SRC2-3 peptide upon binding to the VDR ligand-binding domain (LBD). Inhibition of this interaction by a competitor compound like this compound results in a decrease in fluorescence polarization.

-

Protocol:

-

The assay is performed using VDR-LBD, SRC2-3 Alexa Fluor 647, and 10 nM of calcitriol (1).

-

This compound is added at varying concentrations.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value is calculated from the dose-response curve.[1]

-

Cell-Based VDR Transactivation Assay

-

Principle: This assay measures the ability of a compound to inhibit the transcriptional activity of VDR in a cellular context.

-

Protocol:

-

Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a VDR-responsive element driving the expression of a reporter gene (e.g., luciferase).

-

Cells are treated with a VDR agonist (e.g., calcitriol) in the presence or absence of varying concentrations of this compound.

-

The reporter gene activity is measured (e.g., luminescence).

-

The IC50 value for the inhibition of transactivation is determined.[1]

-

Immunoblotting for Protein Expression Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Protocol:

-

Cancer cells (e.g., 2008 ovarian cancer cells) are treated with this compound (e.g., 250 nM for 18 hours).[5]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against target proteins (e.g., RXRα, Importin-4, cleaved PARP1, VDR, MYCN).

-

A secondary antibody conjugated to an enzyme is used for detection, and the signal is visualized.

-

A loading control (e.g., α-tubulin) is used to ensure equal protein loading.[1]

-

A workflow diagram for the immunoblotting protocol is provided below:

Conclusion

This compound represents a significant advancement in the development of VDR-targeted therapies. Its well-defined mechanism of action as a selective and potent VDR antagonist, coupled with its ability to modulate multiple oncogenic signaling pathways, underscores its therapeutic potential. The covalent binding mode of this compound to VDR offers a new paradigm for designing VDR inhibitors. The downstream consequences of VDR inhibition by this compound, including the downregulation of RXRα, Importin-4, and MYCN, and the suppression of the PD-L1 immune checkpoint, provide a multi-pronged attack on cancer cell proliferation, survival, and immune evasion. Further investigation and clinical development of this compound and similar VDR antagonists are warranted to translate these promising preclinical findings into effective cancer treatments.

References

- 1. Identification of a Vitamin-D Receptor Antagonist, this compound, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Mechanism of Inhibition of the this compound Ligand That Covalently Binds to VDR To Reduce PD-L1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. experts.azregents.edu [experts.azregents.edu]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

MeTC7: A Technical Guide to a Novel Vitamin D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vitamin D Receptor (VDR), a nuclear receptor, is a well-established regulator of calcium homeostasis and bone metabolism. Emerging evidence has implicated VDR overexpression in the prognosis of various cancers, including neuroblastoma, pancreatic, and ovarian cancers, making it a compelling target for therapeutic intervention.[1][2] While VDR agonists have been explored for their anti-proliferative effects, their clinical utility is often hampered by hypercalcemia.[1] This has spurred the development of VDR antagonists. MeTC7 is a novel, selective VDR antagonist that has demonstrated significant potential in preclinical cancer models.[1][2][3] Synthesized in a straightforward two-step process from 7-dehydrocholesterol, this compound effectively inhibits VDR activity, leading to suppressed cancer cell viability and reduced tumor growth in vivo.[1][2][3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to its study.

Core Concepts: Mechanism of Action of this compound

This compound functions as a competitive antagonist of the Vitamin D Receptor. It exerts its effects by binding to the VDR's ligand-binding domain (LBD), thereby preventing the conformational changes necessary for the recruitment of coactivators and subsequent transactivation of target genes.[1][4] In silico docking studies suggest that this compound induces significant alterations in the binding motifs within the VDR-LBD, which accounts for its antagonistic properties.[1][4][5]

The downstream effects of this compound's VDR antagonism are multifaceted and context-dependent. In several cancer cell lines, this compound has been shown to:

-

Suppress RXRα and Importin-4 Expression: By inhibiting VDR, this compound can downregulate the expression of Retinoid X Receptor alpha (RXRα), the heterodimerization partner of VDR, and Importin-4, which is crucial for the nuclear import of VDR.[1][6][7]

-

Reduce MYCN Expression: In neuroblastoma models, this compound treatment leads to a decrease in the expression of the MYCN oncogene, a known downstream target of VDR signaling.[1]

-

Inhibit PD-L1 Expression: this compound has been shown to reduce the expression of Programmed Death-Ligand 1 (PD-L1) in various cancer cells, suggesting a potential role in modulating the tumor immune microenvironment.[8][9][10][11][12][13][14] This effect is particularly relevant as Vitamin D/VDR signaling has been identified as a driver of PD-L1 expression.[8][9][12]

The following diagram illustrates the simplified signaling pathway of VDR and the antagonistic action of this compound.

Caption: VDR Signaling and this compound Antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro VDR Inhibition by this compound

| Assay Type | System | Parameter | Value | Reference |

| Fluorescence Polarization | VDR-LBD, SRC2-3 Alexa Fluor 647 | IC50 | 2.9 ± 0.1 μM | [1] |

| Cell-Based Transactivation | HEK293 Cells | IC50 | 20.8 ± 8.3 μM | [1][7] |

| Mammalian 2-Hybrid | VDR-RXR Heterodimerization | Inhibition | Competitive | [8] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |

| Ovarian Cancer (SKOV-3, IGROV-1, etc.) | Ovarian | Reduced Viability | Dose-dependent | 48h | [6][7] |

| Neuroblastoma (Lan-5, SK-N-AS, etc.) | Neuroblastoma | Reduced Viability | Dose-dependent | 48h | [1] |

| BE(2)C | Neuroblastoma | Reduced VDR & MYCN Expression | 1 μM | 24h | [1] |

| AML-1, MV-411, THP-1 | Acute Myeloid Leukemia | Reduced PD-L1 Expression | 100-500 nM | 48h | [1] |

| 2008 | Ovarian | Suppressed RXRα & Importin-4 | 250 nM | 18h | [6][7] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Cancer Type | Treatment | Outcome | Reference |

| Xenograft (Ovarian, Medulloblastoma, Pancreatic) | Various | 10 mg/kg, i.p. | Reduced Tumor Growth | [6][7] |

| TH-MYCN Transgenic | Neuroblastoma | 10 mg/kg, i.p. | Reduced Tumor Growth | [1][6][7] |

| SH-SY5Y Xenograft | Neuroblastoma | 10 mg/kg | Reduced Tumor Growth | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a VDR antagonist.

Fluorescence Polarization (FP) Assay for VDR Antagonism

This assay quantitatively measures the ability of a compound to inhibit the interaction between the VDR ligand-binding domain (VDR-LBD) and a fluorescently labeled coactivator peptide.

-

Materials:

-

384-well black polystyrene plates

-

Assay Buffer: 25 mM PIPES (pH 6.75), 50 mM NaCl, 0.01% NP-40, 2% DMSO

-

Purified VDR-LBD protein (0.1 µM)

-

VDR agonist (e.g., 1,25(OH)2D3 or LG190178) (10 nM)

-

Alexa Fluor 647-labeled SRC2-3 peptide (5 nM)

-

This compound and other test compounds, serially diluted.

-

-

Procedure:

-

Prepare the assay solution in the 384-well plate containing the assay buffer, VDR-LBD, VDR agonist, and the fluorescently labeled SRC2-3 peptide.

-

Transfer 100 nL of the serially diluted test compounds (including this compound) into the assay solution using a pin tool.

-

Incubate the plate at room temperature for 2 hours to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader with excitation at ~650 nm and emission at ~665 nm.

-

Data Analysis: The data are analyzed using nonlinear regression with a variable slope to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the VDR-coactivator interaction.

-

The following diagram outlines the workflow for the Fluorescence Polarization Assay.

Caption: Fluorescence Polarization Assay Workflow.

Mammalian Two-Hybrid (M2H) Assay

This cell-based assay is used to investigate the effect of this compound on the ligand-dependent dimerization of VDR with its partner RXR, as well as its interaction with coactivators.

-

Principle: One protein is fused to a DNA-binding domain (DBD) and the other to a transcriptional activation domain (AD). Interaction between the two proteins brings the AD in proximity to the promoter of a reporter gene, driving its expression.

-

Plasmids:

-

Reporter plasmid (e.g., pG5-Luc) containing a luciferase gene under the control of a promoter with binding sites for the DBD.

-

Expression plasmid for a fusion protein of the GAL4 DBD and the VDR-LBD.

-

Expression plasmid for a fusion protein of the VP16 AD and the RXR-LBD (or a coactivator).

-

-

Procedure:

-

Co-transfect mammalian cells (e.g., HEK293T) with the three plasmids.

-

Treat the transfected cells with a VDR agonist (e.g., 1,25(OH)2D3), this compound, or a combination of both. A vehicle control (DMSO) is also included.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfection with a β-galactosidase plasmid). The results are expressed as a percentage of the activity induced by the agonist alone.

-

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of this compound on the viability of cancer cell lines.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound, serially diluted in culture medium

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent).

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Cell viability is calculated as a percentage of the vehicle-treated control.

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins (e.g., VDR, MYCN, RXRα, Importin-4, PD-L1) in cells treated with this compound.

-

Procedure:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Animals: Immunocompromised mice (e.g., nude or NSG mice).

-

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally (i.p.) on a specified schedule (e.g., daily, Monday-Friday).

-

Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

-

Logical Framework of this compound's Antitumor Effect

The following diagram illustrates the logical progression from this compound's molecular action to its observed antitumor effects.

Caption: Logical Framework of this compound's Antitumor Effects.

Conclusion

This compound is a promising, selective VDR antagonist with demonstrated anti-cancer properties in preclinical models. Its straightforward synthesis and potent in vitro and in vivo activity make it a valuable tool for researchers studying VDR signaling in cancer and a potential lead compound for the development of novel cancer therapeutics. This guide provides a comprehensive technical overview to facilitate further research and development of this compound and other VDR-targeting agents.

References

- 1. Vitamin D Receptor Antagonist this compound Inhibits PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Vitamin-D Receptor Antagonist, this compound, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Vitamin D Receptor Antagonist this compound Inhibits PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. biorxiv.org [biorxiv.org]

- 13. primo.csu.edu.au [primo.csu.edu.au]

- 14. researchgate.net [researchgate.net]

MeTC7: A-Potent Vitamin D Receptor Antagonist for Cancer Therapy

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Novel VDR Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of MeTC7, a novel and potent Vitamin D Receptor (VDR) antagonist. This compound has demonstrated significant potential in preclinical studies as an anti-cancer agent through its unique mechanism of inhibiting the VDR signaling pathway and subsequent downregulation of the immune checkpoint protein, PD-L1.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of VDR antagonists.

Introduction: The Discovery of this compound

The Vitamin D Receptor (VDR) is a nuclear receptor that is overexpressed in various malignancies, including neuroblastoma, as well as cancers of the lung, pancreas, and ovaries, where its high expression often correlates with a poor prognosis.[5][6] While VDR agonists have been explored for their therapeutic potential, the development of VDR antagonists has been hampered by complex syntheses and partial antagonist activity.[5][6]

This compound was identified as a potent and selective VDR antagonist that can be synthesized in a straightforward, two-step process from the readily available precursor, 7-dehydrocholesterol (B119134).[5][6] This simplified synthesis provides a significant advantage for its development as a therapeutic agent.[5][6] Preclinical studies have shown that this compound effectively inhibits VDR, suppresses the viability of various cancer cell lines, and reduces tumor growth in xenograft and transgenic animal models.[5][6]

Physicochemical Properties and Quantitative Data

This compound is a small molecule with the chemical formula C32H48BrN3O4 and a molecular weight of 618.7 g/mol .[7] Its potent VDR inhibitory activity and effects on cancer cells have been quantified in several studies.

| Parameter | Value | Cell Line/System | Reference |

| VDR Inhibition (IC50) | 2.9 µM | Fluorescence Polarization Assay | [8][9] |

| VDR Transactivation Inhibition (IC50) | 20.8 ± 8.3 µM | Cell-based Assay | [5] |

| In Vivo Dosage | 10 mg/kg (IP) | Mouse Xenograft Models | [5][8] |

Synthesis of this compound

A key advantage of this compound is its efficient two-step synthesis from 7-dehydrocholesterol.[5][6] This streamlined process makes the compound more accessible for research and potential large-scale production.

Experimental Protocol: Synthesis of this compound

Step 1: Diels-Alder Reaction

-

Reactants: 7-dehydrocholesterol and a suitable dienophile (e.g., PTAD or MTAD).

-

Procedure: The secosteroidal scaffold of 7-dehydrocholesterol is heterocyclized via a Diels-Alder reaction with the dienophile. This reaction serves two main purposes: it prevents interaction with 1-α hydroxylase, which is crucial for classical Vitamin D signaling and calcium regulation, and it introduces heteroatoms into the carbon-rich scaffold, improving its drug-like properties.[5][6]

Step 2: Purification

-

Method: The resulting product, this compound, is purified using preparative thin-layer chromatography.

-

Procedure: The reaction mixture is applied to a silica (B1680970) gel plate, and the components are separated based on their polarity. The band containing this compound is collected, and the compound is extracted from the silica gel using a solvent mixture (e.g., 9:1 MeOH/DCM). The solvent is then removed under vacuum to yield this compound as an off-white powder.[6]

Caption: Synthesis workflow for this compound from 7-dehydrocholesterol.

Mechanism of Action: VDR Antagonism and PD-L1 Downregulation

This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of the Vitamin D Receptor.[1][5] This antagonism disrupts the normal signaling cascade of VDR, leading to downstream effects that are beneficial for cancer treatment.

Signaling Pathway

The binding of this compound to the VDR ligand-binding domain induces conformational changes that prevent the recruitment of essential coactivators, such as SRC1 and DRIP205.[1][4] This disruption inhibits the heterodimerization of VDR with the Retinoid X Receptor (RXR), a necessary step for VDR to bind to DNA and regulate gene expression.[1][4] Furthermore, this compound has been shown to reduce the expression of RXRα and Importin-4, two key components of the VDR signaling pathway.[5][6]

A critical consequence of VDR inhibition by this compound is the downregulation of Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] PD-L1 is an immune checkpoint protein often overexpressed on tumor cells, which allows them to evade the host immune system. By inhibiting VDR, this compound reduces PD-L1 expression, thereby potentially restoring the anti-tumor immune response.[1][4]

Caption: this compound's mechanism of action via VDR pathway inhibition.

Preclinical Anti-Tumor Activity

This compound has demonstrated significant anti-tumor activity in a variety of preclinical models, highlighting its therapeutic potential.

In Vitro Studies

-

Cell Viability: this compound has been shown to inhibit the viability of a panel of ovarian cancer cell lines (SKOV-3, OVCAR-3, OVCAR-8, IGROV-1, CAOV-3, and 2008) and neuroblastoma cell lines (Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, and SH-SY5Y) in a dose-dependent manner.[5]

-

Apoptosis: In the 2008 ovarian cancer cell line, treatment with this compound led to an increase in cleaved PARP1, a marker of apoptosis.[5][8]

-

Gene Expression: this compound treatment reduced the expression of VDR and MYCN in BE(2)C neuroblastoma cells.[5]

In Vivo Studies

-

Xenograft Models: In nude mice bearing xenografts of SKOV-3 ovarian cancer cells, intraperitoneal administration of this compound (10 mg/kg) significantly reduced tumor growth.[5] Similar tumor growth inhibition was observed in xenograft models of medulloblastoma and pancreatic cancer.[5][8]

-

Transgenic Model: In a transgenic mouse model of TH-MYCN-driven neuroblastoma, this compound treatment reduced tumor growth.[5][8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following are summaries of key experimental procedures used in the evaluation of this compound.

Fluorescence Polarization (FP) Assay for VDR Inhibition

-

Objective: To determine the in vitro inhibitory activity of this compound against the Vitamin D Receptor.

-

Procedure: The assay is performed in black polystyrene plates using a buffer containing PIPES, NaCl, NP-40, and DMSO. Recombinant VDR-LBD protein, a fluorescently labeled SRC2-3 peptide, and the test compound (this compound) are incubated together. The binding of the fluorescent peptide to the VDR-LBD results in a high fluorescence polarization signal. A VDR inhibitor will compete with the peptide for binding to the VDR-LBD, leading to a decrease in the polarization signal. The IC50 value is calculated from the dose-response curve.[10]

Cell-Based VDR Transactivation Assay

-

Objective: To assess the ability of this compound to inhibit VDR-mediated gene transcription in a cellular context.

-

Procedure: A suitable cell line is co-transfected with a VDR expression vector and a reporter plasmid containing a VDR-responsive element linked to a reporter gene (e.g., luciferase). The cells are then treated with a VDR agonist (e.g., calcitriol) in the presence or absence of varying concentrations of this compound. The reporter gene activity is measured to determine the extent of VDR transactivation. A decrease in reporter activity in the presence of this compound indicates its antagonistic effect.[5]

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., VDR, RXRα, PARP1, MYCN).

-

Procedure: Cancer cells are treated with this compound for a specified time. The cells are then lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.[1]

Animal Xenograft Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Procedure: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives regular intraperitoneal injections of this compound (e.g., 10 mg/kg), while the control group receives a vehicle control. Tumor volume and animal body weight are monitored regularly throughout the study. At the end of the study, tumors are excised and may be used for further analysis.[5]

Conclusion and Future Directions

This compound represents a promising new class of VDR antagonists with significant potential for the treatment of various cancers. Its straightforward synthesis, potent VDR inhibition, and novel mechanism of action involving the downregulation of PD-L1 make it an attractive candidate for further drug development.

Future research should focus on:

-

Optimizing the structure of this compound to improve its potency and pharmacokinetic properties.

-

Conducting detailed toxicology and safety studies to support its advancement into clinical trials.

-

Investigating the potential of this compound in combination with other anti-cancer therapies, particularly immune checkpoint inhibitors.

-

Exploring the full range of cancer types that may be susceptible to VDR antagonism with this compound.

The discovery and development of this compound open up new avenues for targeting the VDR signaling pathway in oncology and provide a valuable tool for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Inhibition of the this compound Ligand That Covalently Binds to VDR To Reduce PD-L1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.azregents.edu [experts.azregents.edu]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a Vitamin-D Receptor Antagonist, this compound, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | VDR antagonist | TargetMol [targetmol.com]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Core Biological Functions of the Vitamin D Receptor (VDR) and MeTC7

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily, playing a pivotal role in a vast array of physiological processes, most notably calcium and phosphate (B84403) homeostasis, bone metabolism, and immune system modulation. Its activity is primarily regulated by its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). Dysregulation of VDR signaling is implicated in numerous pathologies, including metabolic bone diseases, autoimmune disorders, and various cancers, making it a critical target for therapeutic intervention.

MeTC7 is a synthetic small molecule that has been identified as a potent and selective antagonist of the Vitamin D Receptor. Unlike the natural agonist calcitriol (B1668218), this compound inhibits VDR-mediated gene transcription. This antagonistic activity has shown promise in preclinical studies for the treatment of certain cancers where VDR is overexpressed and contributes to disease progression. This technical guide provides a comprehensive overview of the core biological functions of VDR and the antagonistic mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Biological Functions of the Vitamin D Receptor (VDR)

The Vitamin D Receptor is a ubiquitously expressed nuclear receptor that functions as a ligand-inducible transcription factor to regulate the expression of a multitude of target genes.[1][2] Its biological activities are diverse and extend beyond its classical role in mineral homeostasis.

Genomic Mechanism of Action

The canonical signaling pathway of VDR is genomic, involving the direct regulation of gene expression. This process can be summarized in the following steps:

-

Ligand Binding: The biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), diffuses into the cell and binds to the Ligand Binding Domain (LBD) of the VDR located in the cytoplasm or nucleus.[3] Calcitriol binds to VDR with high affinity.[4]

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[5]

-

Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][5]

-

Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes by influencing the assembly of the basal transcription machinery and modifying chromatin structure.

Non-Genomic Mechanism of Action

In addition to its genomic actions, VDR can also mediate rapid, non-genomic responses. These actions are initiated at the cell membrane and involve the activation of various signal transduction pathways, leading to downstream effects that do not require de novo gene transcription.

Key Biological Roles

-

Calcium and Phosphate Homeostasis: VDR is essential for maintaining calcium and phosphate balance in the body. It enhances the intestinal absorption of these minerals, promotes their reabsorption in the kidneys, and regulates bone mineralization.

-

Immune Modulation: VDR is expressed in various immune cells, including T cells, B cells, and macrophages. VDR signaling plays a crucial role in both innate and adaptive immunity, generally exerting an immunomodulatory and anti-inflammatory effect.

-

Cell Proliferation and Differentiation: VDR is involved in regulating cell growth, differentiation, and apoptosis in a variety of cell types. This function is particularly relevant in the context of cancer, where VDR agonists have been shown to have anti-proliferative effects.

-

Other Functions: Emerging research continues to uncover novel roles for VDR in various physiological processes, including cardiovascular health, skin biology, and neuroprotection.

This compound: A Vitamin D Receptor Antagonist

This compound is a synthetic, small-molecule antagonist of the Vitamin D Receptor.[1] It is synthesized in a two-step process from 7-dehydrocholesterol (B119134) (7DHC).[1] Its primary mechanism of action is to competitively inhibit the binding of agonists like calcitriol to the VDR, thereby blocking VDR-mediated transcriptional activation.[1]

Mechanism of Action

This compound functions as a VDR antagonist by directly competing with agonists for binding to the VDR's ligand-binding pocket. By occupying the LBD, this compound prevents the conformational changes necessary for the recruitment of co-activators and the initiation of gene transcription.[1] Studies have shown that this compound treatment can lead to a reduction in the expression of VDR downstream targets.[1] Furthermore, this compound has been observed to suppress the expression of RXRα and Importin-4, proteins that are pivotal in the VDR signaling pathway.[2][6]

Therapeutic Potential

The antagonistic properties of this compound make it a promising candidate for the treatment of diseases where VDR signaling is aberrantly activated or where VDR overexpression contributes to pathology. Notably, VDR mRNA is overexpressed in several cancers, including neuroblastoma, pancreatic, and ovarian cancers, and this overexpression is often associated with a poor prognosis.[1] In preclinical models of these cancers, this compound has demonstrated the ability to inhibit the viability of cancer cell lines and reduce tumor growth in xenograft models.[1]

Quantitative Data

Table 1: VDR Ligand Binding Affinities

| Ligand | Dissociation Constant (Kd) | Cell/System | Reference |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.2 nM | Full-length and truncated VDR | [7] |

| 25-hydroxytachysterol3 | 22 nM | Vitamin D Receptor | [8] |

| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | Vitamin D Receptor | [8] |

| 5,6-trans-vitamin D3 | 560 nM | Vitamin D Receptor | [8] |

| 7-dehydrocholesterol | >20 µM | Vitamin D Receptor | [8] |

| Tachysterol | >20 µM | Vitamin D Receptor | [8] |

| Lumisterol | >20 µM | Vitamin D Receptor | [8] |

Table 2: this compound Inhibitory Activity

| Assay Type | IC50 Value | Cell/System | Reference |

| Fluorescence Polarization Assay | 2.9 ± 0.1 µM | VDR-LBD, SRC2-3 Alexa Fluor 647 | [1] |

| Fluorescence Polarization Assay | 1.86 µM | VDR-LBD, SRC2-3 Alexafluor 647 | [9] |

| Cell-based Transactivation Assay | 20.8 ± 8.3 µM | - | [1] |

| Cell-based Transactivation Assay | 13.58 to 46.28 µM | - | [9] |

| VDR Transactivation in HEK293 cells | 20.8 µM | HEK293 cells | [6] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Reference |

| Lan-5 | Neuroblastoma | Dose-dependent decrease in viability | [1] |

| SK-N-AS | Neuroblastoma | Dose-dependent decrease in viability | [1] |

| SHEP-1 | Neuroblastoma | Dose-dependent decrease in viability | [1] |

| BE(2)C | Neuroblastoma | Dose-dependent decrease in viability | [1] |

| Kelly | Neuroblastoma | Dose-dependent decrease in viability | [1] |

| SH-SY5Y | Neuroblastoma | Dose-dependent decrease in viability | [1] |

| SKOV-3 | Ovarian Cancer | Dose-dependent response | [1] |

| OVCAR-3 | Ovarian Cancer | Relatively resistant | [1] |

| OVCAR-8 | Ovarian Cancer | Sensitive to treatment | [1] |

| IGROV-1 | Ovarian Cancer | Sensitive to treatment | [1] |

| CAOV-3 | Ovarian Cancer | Sensitive to treatment | [1] |

| 2008 | Ovarian Cancer | Sensitive to treatment | [1] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for VDR Binding Site Identification

This protocol outlines the general steps for identifying genome-wide VDR binding sites.

-

Crosslinking: Treat cells with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.[10]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it to an average size of 200-1000 bp using sonication.[11]

-

Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade anti-VDR antibody overnight at 4°C with rotation. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequence reads to the reference genome and use peak-calling algorithms to identify regions of VDR enrichment.

Luciferase Reporter Assay for VDR Transcriptional Activity

This assay measures the ability of VDR to activate transcription from a reporter gene construct.[12][13]

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a VDR expression vector, a luciferase reporter plasmid containing VDREs upstream of the luciferase gene, and a Renilla luciferase control vector for normalization.

-

Treatment: After 24 hours, treat the cells with the test compounds (e.g., calcitriol as an agonist, this compound as an antagonist) at various concentrations.

-

Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.[13]

-

Luciferase Activity Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.[13]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units (RLU) against the compound concentration to determine dose-response curves and calculate EC50 or IC50 values.

Fluorescence Polarization (FP) Assay for VDR-Ligand Binding

This is a competitive binding assay to determine the affinity of a ligand for VDR.[7][14]

-

Reagent Preparation: Prepare a reaction buffer containing a fluorescently labeled VDR ligand (tracer) and purified VDR protein (full-length or LBD).

-

Assay Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the VDR/tracer mixture to each well.[7] Include controls for no VDR (minimum polarization) and no competitor (maximum polarization).

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[7]

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: The binding of the test compound to VDR will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. Plot the change in polarization against the log of the competitor concentration to generate a competition curve and calculate the IC50 value.

Mammalian Two-Hybrid (M2H) Assay for VDR Protein-Protein Interactions

This assay is used to study the interaction of VDR with other proteins, such as RXR or co-regulators.[15][16]

-

Vector Construction: Clone the VDR LBD into a "bait" vector containing a DNA-binding domain (e.g., GAL4-DBD). Clone the interacting protein of interest into a "prey" vector containing a transcriptional activation domain (e.g., VP16-AD).

-

Cell Culture and Transfection: Co-transfect mammalian cells with the bait and prey vectors, along with a reporter plasmid containing a GAL4-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with ligands (e.g., calcitriol) that may modulate the protein-protein interaction.

-

Reporter Gene Assay: After an appropriate incubation period, lyse the cells and perform a reporter gene assay (e.g., luciferase assay) as described in section 4.2.

-

Data Analysis: An increase in reporter gene activity indicates an interaction between the bait and prey proteins.

Visualizations

VDR Genomic Signaling Pathway

References

- 1. Identification of a Vitamin-D Receptor Antagonist, this compound, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. ChIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]

- 12. opentrons.com [opentrons.com]

- 13. assaygenie.com [assaygenie.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mammalian two-hybrid assay for detecting protein-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

MeTC7: A Comprehensive Technical Guide to its Mechanism and Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeTC7 is a novel, pharmacologically pure antagonist of the Vitamin D Receptor (VDR), a nuclear receptor frequently overexpressed in various malignancies and associated with poor patient outcomes.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on gene expression, and detailed experimental protocols for its study. This compound has demonstrated significant anti-tumor activity by modulating key signaling pathways involved in cancer progression and immune evasion.[1][4] It covalently binds to the VDR, inhibiting its function and subsequently downregulating the expression of critical genes such as PD-L1, RXRα, Importin-4, and MYCN.[1][2][5] This document consolidates the current understanding of this compound, presenting data-driven insights and methodologies to facilitate further research and drug development efforts.

Introduction

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation. However, its overexpression in cancers such as ovarian, breast, lung, pancreatic, and neuroblastoma has been linked to poor prognoses.[1][2] This has positioned VDR as a promising therapeutic target. This compound emerges as a potent and selective VDR antagonist, devoid of the partial agonistic effects that limit the utility of other VDR inhibitors.[2][6] Synthesized in a two-step process from 7-dehydrocholesterol, this compound offers a viable platform for developing novel anti-cancer therapies.[1][3] This guide delves into the molecular interactions of this compound, its influence on critical signaling cascades, and its ultimate impact on cancer cell gene expression and viability.

Mechanism of Action

This compound functions as a VDR antagonist by directly binding to the canonical ligand-binding pocket of the receptor.[5] This interaction is covalent, leading to a conformational change that prevents the optimal folding of the C-terminal region of the VDR and impacts the dimerization interface.[5] By disrupting the VDR's structure, this compound effectively inhibits its ability to form heterodimers with the Retinoid X Receptor α (RXRα), a critical step for VDR-mediated gene transcription.[7][8] This blockade of VDR signaling leads to the downstream effects on gene expression observed in various cancer models.

Quantitative Effects on VDR Inhibition and Cancer Cell Viability

The inhibitory potency of this compound against VDR and its effects on the viability of various cancer cell lines have been quantitatively assessed.

| Parameter | Value | Assay | Cell Line | Reference |

| VDR Inhibition (IC50) | 2.9 µM | Fluorescence Polarization | - | [2][4][9] |

| VDR Transactivation Inhibition (IC50) | 20.8 µM | Cell-based Transactivation Assay | HEK293 | [2][9] |

| Cell Viability Inhibition | Concentration-dependent | Cell Viability Assay | OVCAR-8, OV-2008, SKOV3, Caov-3, IGROV-1 | [9] |

| Cell Viability Inhibition | Dose-dependent | Cell Viability Assay | Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, SH-SY5Y | [2] |

| Cell Viability Inhibition | Dose-dependent | MTS Assay | THP-1, MOLM13, MV-411, U937 | [8] |

Impact on Gene Expression

This compound treatment leads to significant alterations in the expression of several key genes implicated in cancer development and immune response.

| Target Gene | Effect of this compound | Concentration | Time | Cell Line | Reference |

| RXRα | Reduced expression | 250 nM | 18 h | 2008 (ovarian) | [2][4] |

| Importin-4 | Reduced expression | 250 nM | 18 h | 2008 (ovarian) | [2][4] |

| PD-L1 | Reduced expression | 500 nM | 48 h | Primary AML | [8][9] |

| PD-L1 | Reduced expression | 100-500 nM | 48 h | AML-1, MV-411, THP-1 | [8] |

| PD-L2 | No change in expression | - | - | THP-1, MV-411 | [8] |

| MYCN | Reduced expression | - | - | BE(2)C (neuroblastoma) | [2] |

| Cleaved PARP1 | Increased expression | 250 nM | 18 h | 2008 (ovarian) | [2][4] |

Signaling Pathways Modulated by this compound

This compound's antagonism of VDR initiates a cascade of events that disrupt critical cancer signaling pathways.

VDR/RXRα Signaling Pathway

The canonical VDR signaling pathway involves heterodimerization with RXRα to regulate gene transcription. This compound disrupts this interaction, leading to the downregulation of downstream targets.

Caption: this compound inhibits VDR, preventing VDR-RXRα heterodimerization and subsequent gene transcription.

PD-L1 Regulation Pathway

VDR has been identified as a transcriptional regulator of PD-L1. By inhibiting VDR, this compound effectively reduces PD-L1 expression on tumor cells, potentially restoring anti-tumor immunity.

Caption: this compound inhibits VDR-mediated transcription of PD-L1, reducing immune evasion.

MYCN Regulation in Neuroblastoma

In neuroblastoma, VDR plays a role in the expression of the oncogene MYCN. This compound has been shown to reduce MYCN expression, thereby inhibiting tumor growth.[2]

Caption: this compound reduces neuroblastoma growth by inhibiting VDR-mediated MYCN expression.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for VDR Inhibition

This assay quantitatively measures the ability of this compound to inhibit the interaction between the VDR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.

-

Materials:

-

VDR-LBD protein

-

Fluorescently labeled coactivator peptide (e.g., SRC2-3 Alexa Fluor 647)

-

VDR agonist (e.g., 1,25D3)

-

This compound

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution containing VDR-LBD and the fluorescently labeled coactivator peptide in the assay buffer.

-

Add the VDR agonist to induce the interaction between VDR-LBD and the coactivator peptide.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Add the VDR-LBD/coactivator/agonist mixture to the wells.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization in each well using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]

-

Cell-Based VDR Transactivation Assay

This assay assesses the ability of this compound to inhibit VDR-mediated gene transcription in a cellular context.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for VDR and RXRα

-

A reporter plasmid containing a VDR-responsive element (VDRE) driving the expression of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

VDR agonist (e.g., 1,25D3)

-

This compound

-

Cell culture medium and reagents

-

Luciferase assay system

-

-

Procedure:

-

Co-transfect the cells with the VDR, RXRα, and VDRE-reporter plasmids.

-

After transfection, treat the cells with the VDR agonist in the presence of varying concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the IC50 value by plotting the percentage of inhibition of transactivation against the logarithm of the this compound concentration.[2]

-

Western Blotting for Gene Expression Analysis

This technique is used to detect and quantify changes in the protein levels of target genes such as RXRα, Importin-4, PD-L1, and MYCN following this compound treatment.

-

Materials:

-

Cancer cell lines of interest

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (RXRα, Importin-4, PD-L1, MYCN, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat the cancer cells with the desired concentrations of this compound for a specific duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[2][8]

-

In Vivo Xenograft Tumor Growth Assay

This assay evaluates the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation

-

This compound formulated for in vivo administration (e.g., in a solution of DMSO and corn oil)

-

Calipers for tumor measurement

-

-

Procedure:

-

Inject the cancer cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., via intraperitoneal injection at a dose of 10 mg/kg) or the vehicle control to the respective groups according to a predetermined schedule.[4]

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[2]

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of VDR-targeted cancer therapies. Its potent and selective antagonist activity, coupled with its demonstrated ability to downregulate key oncogenic and immune-evasive genes, underscores its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination with other anti-cancer agents, including immunotherapy. The continued exploration of this compound and its mechanisms will undoubtedly contribute to the development of more effective and targeted cancer treatments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of a Vitamin-D Receptor Antagonist, this compound, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Vitamin-D Receptor Antagonist, this compound, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of Inhibition of the this compound Ligand That Covalently Binds to VDR To Reduce PD-L1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Vitamin D Receptor Antagonist this compound Inhibits PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes: MeTC7 In-Vitro Experimental Protocols

Introduction

MeTC7 is a potent and selective antagonist of the Vitamin-D Receptor (VDR).[1][2][3] VDR is a nuclear receptor that is overexpressed in various malignancies, including neuroblastoma, ovarian, pancreatic, and lung cancers, where its high expression often correlates with a poor prognosis.[4][5] this compound functions by inhibiting VDR activity, which in turn modulates the expression of critical downstream signaling nodes.[2][4] In-vitro studies have demonstrated that this compound suppresses the viability of a range of cancer cell lines, reduces the expression of key oncogenic proteins, and induces apoptosis.[2][4][5] Furthermore, this compound has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein, presenting a promising avenue for cancer immunotherapy research.[6][7][8]

These application notes provide a summary of quantitative data and detailed protocols for key in-vitro experiments to study the effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's in-vitro activity as reported in the literature.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| VDR Inhibition | IC₅₀ | 2.9 ± 0.1 µM | Fluorescence Polarization Assay | [1][3][4] |

| VDR Transactivation | IC₅₀ | 20.8 ± 8.3 µM | Cell-Based Transactivation Assay | [2][3][4] |

| Protein Expression | Effective Conc. | 250 nM (18h) | 2008 (Ovarian Cancer) | [1][4] |

| Protein Expression | Effective Conc. | 1.0 µM (24h) | BE(2)-C (Neuroblastoma) | [4] |

| PD-L1 Inhibition | Effective Conc. | 500 nM | Primary AML Cells | [3] |

| Cell Viability | Dose Range | 0.25 - 1.25 µM (24h) | Ovarian Cancer Cell Lines | [1] |

Signaling Pathways and Mechanisms

This compound exerts its effects primarily through the antagonism of the Vitamin-D Receptor, impacting several downstream pathways crucial for cancer cell survival and immune evasion.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Cell Viability Assay

This protocol is designed to assess the dose-dependent effect of this compound on the viability of cancer cell lines.[4]

Materials:

-

Cancer cell line of interest (e.g., 2008, SKOV-3, BE(2)-C)[4]

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer (plate reader)

Procedure:

-

Cell Plating: Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubation: Incubate the plates overnight at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Recommended concentrations range from 0.25 µM to 1.25 µM or higher.[1] Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubation: Return the plates to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a plate-reading luminometer.[2][4]

-

Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log[this compound concentration]. Calculate the IC₅₀ value using non-linear regression analysis.[2]

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of target proteins such as VDR, RXRα, Importin-4, MYCN, and cleaved PARP1 following this compound treatment.[1][4]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors[9]

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RXRα, anti-Importin-4, anti-cleaved PARP1, anti-VDR, anti-MYCN, anti-β-actin or anti-α-tubulin as loading controls)[4]

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Sample Preparation:

-

Culture cells to ~80% confluency and treat with this compound (e.g., 250 nM for 18 hours for 2008 cells) or vehicle control.[1][4]

-

Wash cells with ice-cold PBS and lyse using RIPA buffer on ice for 30 minutes.[9][10]

-

Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.[9]

-

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency using Ponceau S staining.[10]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Analyze band intensities using software like ImageJ, normalizing to the loading control.[8]

-

Apoptosis Detection via PARP1 Cleavage

The cleavage of PARP1 is a hallmark of apoptosis. This protocol uses Western Blotting to detect the cleaved fragment of PARP1 in response to this compound treatment.[4]

Protocol:

-

Follow the Western Blot Analysis protocol described above.

-

Cell Treatment: Treat cells (e.g., 2008 ovarian cancer cells) with an effective concentration of this compound (e.g., 250 nM) for 12-24 hours.[1]

-

Primary Antibody: Use a primary antibody that specifically recognizes both full-length PARP1 (~116 kDa) and the large fragment of cleaved PARP1 (~89 kDa).

-

Analysis: An increase in the intensity of the ~89 kDa band in this compound-treated samples compared to controls is indicative of apoptosis induction.[4]

Analysis of Reactive Oxygen Species (ROS)

Elevated ROS levels are implicated in cancer progression and can be a consequence of drug treatment.[11] This protocol provides a general method for measuring intracellular ROS.

Materials:

-

Cell-permeable ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)

-

6- or 12-well plates

-

This compound and controls (e.g., H₂O₂)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with this compound at desired concentrations and time points. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

-

Staining:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the ROS-sensitive probe (e.g., 10 µM DCFDA) diluted in serum-free medium.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

For flow cytometry: Tripisinize the cells, resuspend in PBS, and analyze immediately.

-

For plate reader: Add PBS to each well and measure fluorescence at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCFDA).

-

-

Analysis: Quantify the mean fluorescence intensity and normalize to the vehicle control to determine the relative change in ROS levels.

Cell Cycle Analysis

This protocol allows for the investigation of this compound's effect on cell cycle progression.

Materials:

-

Treated and untreated cells

-

PBS

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest both floating and adherent cells.

-

Fixation:

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

-

Fix the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for changes, such as cell cycle arrest at a particular phase, in this compound-treated samples compared to controls.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification of a Vitamin-D Receptor Antagonist, this compound, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Vitamin-D Receptor Antagonist, this compound, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin D Receptor Antagonist this compound Inhibits PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Reactive oxygen species induce epithelial‑mesenchymal transition, glycolytic switch, and mitochondrial repression through the Dlx‑2/Snail signaling pathways in MCF‑7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MeTC7 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeTC7 is a potent and selective antagonist of the Vitamin D Receptor (VDR) with significant anti-tumor properties.[1][2][3] It has demonstrated efficacy in a variety of cancer cell lines, including ovarian, neuroblastoma, medulloblastoma, pancreatic, and acute myeloid leukemia (AML).[2][4][5] this compound exerts its effects by binding to the VDR, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2][6] This document provides detailed application notes and protocols for the use of this compound in cell culture studies.

Mechanism of Action

This compound is a VDR antagonist with an IC50 value of 2.9 μM.[1][5] It functions by covalently binding to the VDR in its canonical ligand-binding pocket.[6] This binding prevents the optimal folding of the C-terminal region of the VDR, impacting the dimerization interface and disrupting its function.[6] As a result, this compound inhibits the expression of key downstream targets of VDR signaling.

Key molecular effects of this compound treatment include:

-

Downregulation of PD-L1: this compound has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1) in various cancer cells, suggesting a potential role in overcoming immune evasion by tumors.[4][6][7][8][9]

-

Reduction of RXRα and Importin-4: Treatment with this compound leads to a decrease in the expression of Retinoid X Receptor Alpha (RXRα) and Importin-4, two critical components of the VDR signaling pathway.[1][2][5]

-

Induction of Apoptosis: this compound induces apoptosis in cancer cells, as evidenced by the increased cleavage of PARP1.[1][5]

-

Inhibition of MYCN: In neuroblastoma, this compound has been shown to reduce the expression of the MYCN oncogene.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line Type | Cell Line(s) | Observed Effect(s) | Effective Concentration | Incubation Time | Reference(s) |

| Ovarian Cancer | SKOV-3, IGROV-1, CAOV-3, OVCAR-3, OVCAR-8, 2008 | Reduced cell viability, Decreased RXRα and Importin-4 expression, Increased cleaved PARP1 | 250 nM | 12-24 hours | [1][5] |

| Neuroblastoma | Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, SH-SY5Y | Dose-dependent suppression of viability, Reduced VDR and MYCN expression | 1 µM | 24-48 hours | [5] |

| Pancreatic Cancer | - | Reduced growth of xenografts | Not Specified | Not Specified | [1] |

| Medulloblastoma | - | Reduced growth of xenografts | Not Specified | Not Specified | [1] |

| Acute Myeloid Leukemia (AML) | THP-1, MV-411, Primary AML cells | Inhibited cell viability and clonogenicity, Suppressed PD-L1 expression | 500 nM | 48 hours | [4][7][10] |

Table 2: IC50 Values for this compound

| Assay | System | IC50 | Reference(s) |

| VDR Inhibition (Fluorescence Polarization) | VDR-LBD, SRC2-3 Alexa Fluor 647 | 2.9 ± 0.1 μM | [5] |

| VDR Transactivation | HEK293 cells | 20.8 ± 8.3 μM | [5] |

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-